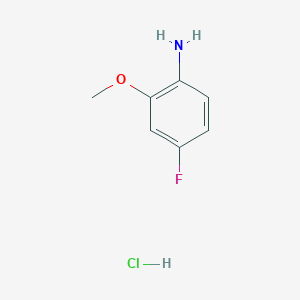

4-Fluoro-2-methoxyaniline hydrochloride

Description

Propriétés

IUPAC Name |

4-fluoro-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFRPFBJOEPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611169 | |

| Record name | 4-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178671-97-1 | |

| Record name | 4-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 4-Fluoro-2-methoxyaniline Hydrochloride

CAS Number: 178671-97-1

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Chemical Properties

This compound is the hydrochloride salt of 4-fluoro-2-methoxyaniline. The introduction of the hydrochloride group generally enhances the compound's stability and solubility in aqueous media, which can be advantageous in various experimental and industrial settings.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Fluoro-2-methoxyaniline and its hydrochloride salt. Data for the hydrochloride is limited, and some properties are inferred from the free amine.

| Property | 4-Fluoro-2-methoxyaniline | This compound |

| CAS Number | 450-91-9[1][2] | 178671-97-1[3][4][5][6][7] |

| Molecular Formula | C₇H₈FNO[1][2] | C₇H₉ClFNO[3][4][6][7] |

| Molecular Weight | 141.14 g/mol [1][2] | 177.60 g/mol [6][7] |

| Appearance | Colorless to brown clear liquid | Solid[5] |

| Purity | >98.0% (GC) | ~98% |

| Boiling Point | 215 °C at 756 Torr | Not available |

| Density | ~1.176 g/cm³ at 20 °C | Not available |

| Refractive Index | 1.5400 to 1.5440 | Not available |

| pKa | 4.60[8] | Not available |

| Storage | Room temperature, in a cool, dark place under inert atmosphere | Room temperature, under inert atmosphere[6] |

Synthesis and Experimental Protocols

The primary route to obtaining this compound involves the synthesis of the free amine, 4-Fluoro-2-methoxyaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Fluoro-2-methoxyaniline

A common and efficient method for the synthesis of 4-Fluoro-2-methoxyaniline is the reduction of 4-fluoro-2-nitroanisole.[8][9] This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-fluoro-2-nitroanisole [9]

-

Reactor Setup: In a suitable autoclave reactor, charge methanol (4000 ml) and 4-fluoro-2-methoxy-1-nitrobenzene (470 g).

-

Catalyst Addition: Under a nitrogen atmosphere, add a slurry of Raney Nickel (47 g) in methanol (470 ml) to the reaction mixture.

-

Reaction Initiation: Stir the mixture at 25-30°C for 10-15 minutes.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas according to the catalyst manufacturer's recommendations. Continue the reaction with stirring until the consumption of hydrogen ceases, indicating the completion of the reaction. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture to remove the Raney Ni catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-2-methoxyaniline.

-

Purification (Optional): The crude product can be further purified by distillation or recrystallization if required.

Formation of this compound

The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 4-fluoro-2-methoxyaniline in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the stirred solution of the amine.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The reaction mixture may be cooled to enhance precipitation.

-

Isolation: Collect the solid precipitate by filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the cold organic solvent used for the reaction and then dry it under vacuum to obtain this compound.

Applications in Research and Drug Development

4-Fluoro-2-methoxyaniline is a versatile building block in the synthesis of various pharmaceutical agents and fine chemicals.[8][10] Its structural features, including the fluorine and methoxy groups, impart unique electronic properties that are valuable in designing molecules with specific biological activities.

Key applications include its use as a precursor in the synthesis of:

-

5-Hydroxytryptamine (5-HT3) receptor antagonists: These are used to treat nausea and vomiting, particularly in the context of chemotherapy.[8]

-

Hydroxamic acids and their prodrugs: These compounds have been investigated as inhibitors of Botulinum neurotoxin A light chain, which is important for developing treatments for botulism.[8]

-

Protein Degrader Building Blocks: The molecule is utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within cells.[7]

-

Agrochemicals, Dyes, and Polymers: The reactivity of the aniline ring allows for further functionalization, making it a useful intermediate in the production of a range of specialty chemicals.[10]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic workflows involving 4-Fluoro-2-methoxyaniline.

Caption: Synthesis of 4-Fluoro-2-methoxyaniline.

Caption: Formation of the Hydrochloride Salt.

Caption: Synthesis of a Nitro Derivative.[9]

References

- 1. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 178671-97-1 [sigmaaldrich.com]

- 6. 178671-97-1|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Fluoro-2-methoxyaniline Hydrochloride

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical properties, synthesis protocols, applications, and safety information, presented for practical use in a research and development setting.

Core Chemical Information

This compound is the salt form of 4-Fluoro-2-methoxyaniline. The free base is a versatile building block, and its conversion to a hydrochloride salt can enhance stability and solubility, which is often advantageous for pharmaceutical applications.

Molecular Details: The molecular formula for the free base, 4-Fluoro-2-methoxyaniline, is C₇H₈FNO.[1][2][3][4] The molecular weight of the free base is 141.14 g/mol .[1][2][3][4] The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of hydrochloric acid (HCl), resulting in an approximate molecular weight of 177.60 g/mol .

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula (Free Base) | C₇H₈FNO | [1][2][3][4] |

| Molecular Weight (Free Base) | 141.14 g/mol | [1][2][3][4] |

| Molecular Weight (Hydrochloride) | ~177.60 g/mol | Calculated |

| Appearance | Colorless to brown clear liquid | [5] |

| Boiling Point (Free Base) | 215 °C at 756 Torr | [1] |

| Density (Free Base) | 1.176 g/cm³ at 20°C | [1] |

| Refractive Index (Free Base) | n20D 1.54 | [5] |

| pKa (Free Base) | 4.60 | [1] |

| CAS Number (Free Base) | 450-91-9 | [1][2][3][4] |

Synthesis and Manufacturing

The primary synthesis route for 4-Fluoro-2-methoxyaniline involves the reduction of a nitro precursor, 4-fluoro-2-methoxy-1-nitrobenzene.[1][6] This transformation is a critical step in ensuring a high yield and purity of the final product.

General Synthesis Workflow: The logical flow from starting materials to the final hydrochloride salt is depicted below. This process typically involves nitration, reduction, and subsequent salt formation.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of 4-Fluoro-2-methoxyaniline

This protocol details the reduction of 4-fluoro-2-methoxy-1-nitrobenzene.

Table 2: Experimental Protocol for Reduction

| Step | Procedure | Reagents & Conditions |

| 1. Reactor Setup | Charge an autoclave reactor with methanol and 4-fluoro-2-methoxy-1-nitrobenzene. | Methanol (4000 ml), 4-fluoro-2-methoxy-1-nitrobenzene (470 g)[6][7] |

| 2. Catalyst Addition | Under a nitrogen atmosphere, add a slurry of Raney Ni in methanol to the reaction mixture. | Raney Ni (47 g) in methanol (470 ml)[6][7] |

| 3. Reaction Initiation | Stir the mixture at ambient temperature for a short period. | 25-30°C for 10-15 minutes[6][7] |

| 4. Hydrogenation | Slowly introduce hydrogen gas into the autoclave up to the specified pressure. | Hydrogen gas up to 3.0 kgs[6] |

| 5. Work-up | Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure to yield the product. | Standard work-up procedures |

Applications in Drug Development and Fine Chemicals

4-Fluoro-2-methoxyaniline is a crucial intermediate in the synthesis of various high-value molecules. Its fluorinated and methoxylated aniline structure provides a versatile scaffold for building complex organic compounds.

Key Applications:

-

Pharmaceuticals: It serves as a fundamental building block for synthesizing therapeutic agents.[1] Notable applications include its use in preparing ortho-substituted phenylureas, which function as 5-Hydroxytryptamine (5-HT3) receptor antagonists for treating chemotherapy-induced nausea.[1][8][9] It is also used to synthesize hydroxamic acids that act as inhibitors for the Botulinum neurotoxin A light chain.[1][8][9]

-

Agrochemicals: The compound is utilized in formulating effective herbicides and pesticides.[5][10]

-

Fine Chemicals: It is a precursor in the production of dyes, pigments, and other specialty chemicals.[1][5]

Logical Workflow in Drug Discovery: The following diagram illustrates the role of 4-Fluoro-2-methoxyaniline as a starting material in a drug development pipeline.

Caption: Role of 4-Fluoro-2-methoxyaniline HCl in a typical drug synthesis workflow.

Experimental Protocol: N-Acetylation for Further Functionalization

This protocol describes the protection of the amine group, a common first step for further modification of the aniline ring.

Table 3: Experimental Protocol for N-Acetylation

| Step | Procedure | Reagents & Conditions |

| 1. Dissolution | Add 4-fluoro-2-methoxyaniline to acetic acid in a dry round bottom flask. | Acetic acid (950 ml), 4-fluoro-2-methoxyaniline (380 g)[8] |

| 2. Reagent Addition | Slowly add acetic anhydride to the reaction mass while maintaining the temperature. | Acetic anhydride (439 g) at 25-35°C over 1-2 hours[8] |

| 3. Reaction | Heat the reaction mixture and maintain the temperature for several hours. | Heat to 90°C and stir for 3-5 hours[8] |

| 4. Quenching | Decompose the reaction mass in water and stir. | Decompose in water (1000 ml) and stir for 1-2 hours[8] |

| 5. Isolation | Filter the resulting solid and wash with water. The product can be further purified by extraction. | Filter, wash with water (300 ml), and extract with ethyl acetate (2000 ml)[8] |

Safety and Handling

4-Fluoro-2-methoxyaniline and its salts are hazardous chemicals and must be handled with appropriate safety precautions.

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][11]

-

Irritation: Causes skin irritation and serious eye irritation.[2][12]

-

Respiratory: May cause respiratory irritation.[12]

Table 4: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[12][13] |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[12][13] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray. Wash hands thoroughly after handling.[12][13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[12][13] |

| Disposal | Dispose of contents and container to an approved waste disposal plant.[12] |

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-fluoro-2-methoxy-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 9. 4-FLUORO-2-METHOXYANILINE | 450-91-9 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-Fluoro-2-methoxyaniline | 450-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Solubility of 4-Fluoro-2-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols related to 4-Fluoro-2-methoxyaniline hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature and databases, this document focuses on providing a detailed experimental protocol for determining solubility, in line with international standards, and discusses general solubility characteristics based on related chemical structures.

Data Presentation: Solubility of 4-Fluoro-2-methoxyaniline and its Hydrochloride Salt

As a hydrochloride salt, this compound is expected to exhibit higher solubility in polar solvents, particularly aqueous solutions, compared to its free base form. The protonation of the amine group increases the polarity of the molecule, which generally enhances its solubility in water and other polar protic solvents.

To obtain precise quantitative solubility data, experimental determination is necessary. The following section outlines a standardized protocol for such a determination.

Experimental Protocols: Equilibrium Solubility Determination

A robust and standardized method for determining the equilibrium solubility of a substance is crucial for various applications in research and drug development. The following protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients (APIs).

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated pH meter (for aqueous solutions)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies, but typically ranges from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the undissolved solid.

-

Separate the dissolved solute from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the sample through a syringe filter. The filter material should be compatible with the solvent and should not adsorb the solute.

-

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

If using an aqueous buffer, measure and record the pH of the saturated solution.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or g/L, taking into account the dilution factor.

-

The experiment should be performed in replicate (at least n=3) to ensure the reliability of the results.

-

Report the mean solubility and the standard deviation.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of this compound.

4-Fluoro-2-methoxyaniline hydrochloride spectral data (NMR, IR, MS)

An in-depth guide to the spectral characteristics of 4-Fluoro-2-methoxyaniline hydrochloride, a compound of interest for researchers and professionals in the field of drug development, is presented below. This document provides a detailed overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amino group to form the anilinium ion leads to significant changes in the electron density of the aromatic ring, resulting in downfield shifts for the aromatic protons in the ¹H NMR spectrum.[1] A similar effect is anticipated for the ¹³C NMR spectrum, where the carbon atoms of the aromatic ring are expected to shift downfield.[1]

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | 7.2 - 7.4 | dd | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 8.0 |

| H-5 | 7.0 - 7.2 | ddd | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 4.5, J(H5-H3) ≈ 2.5 |

| H-6 | 7.3 - 7.5 | dd | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 0.5 |

| -OCH₃ | 3.9 - 4.1 | s | - |

| -NH₃⁺ | 8.0 - 10.0 | br s | - |

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

| Carbon | Chemical Shift (δ) (ppm) |

| C-1 | 130 - 135 |

| C-2 | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 160 - 165 (d, J(C4-F) ≈ 240-250 Hz) |

| C-5 | 110 - 115 (d, J(C5-F) ≈ 20-25 Hz) |

| C-6 | 120 - 125 (d, J(C6-F) ≈ 5-10 Hz) |

| -OCH₃ | 55 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the anilinium ion (-NH₃⁺), in addition to the vibrations associated with the substituted benzene ring. The N-H stretching vibrations of the primary amine in the free aniline (typically two bands) are replaced by a broad absorption band for the N⁺-H stretching in the anilinium ion.[1]

IR Spectral Data (Predicted)

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| -NH₃⁺ | N-H Stretch | 2800-3200 (broad) |

| -NH₃⁺ | N-H Bend (asymmetric) | 1600-1630 |

| -NH₃⁺ | N-H Bend (symmetric) | 1500-1550 |

| C-F | C-F Stretch | 1200-1250 |

| C-O | C-O Stretch (aryl-alkyl ether) | 1230-1270 (asymmetric), 1020-1075 (symmetric) |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aromatic C-H | C-H Bend (out-of-plane) | 800-900 |

Mass Spectrometry (MS)

In mass spectrometry, the hydrochloride salt will likely dissociate, and the resulting spectrum will show the molecular ion peak for the free amine, 4-Fluoro-2-methoxyaniline.

Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (molecular ion) | 141.06 |

| [M-CH₃]⁺ | 126.04 |

| [M-OCH₃]⁺ | 110.05 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation : Use a high-resolution NMR spectrometer.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

IR Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition : Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the structure of 4-Fluoro-2-methoxyaniline and a general workflow for its spectroscopic analysis.

References

In-Depth Technical Guide: Material Safety Data Sheet for 4-Fluoro-2-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Fluoro-2-methoxyaniline hydrochloride (CAS No. 178671-97-1). Due to the limited availability of specific safety data for the hydrochloride salt, this document also includes detailed information for the free base, 4-Fluoro-2-methoxyaniline (CAS No. 450-91-9). The toxicological and safety handling protocols for the free base are considered highly relevant and largely applicable to the hydrochloride salt.

Section 1: Chemical Identification and Physical Properties

This section details the primary identifiers and physical characteristics of both this compound and its free base.

Table 1.1: Chemical Identification

| Identifier | This compound | 4-Fluoro-2-methoxyaniline (Free Base) |

| CAS Number | 178671-97-1 | 450-91-9 |

| Molecular Formula | C₇H₉ClFNO | C₇H₈FNO |

| Molecular Weight | 177.60 g/mol | 141.14 g/mol [1] |

| Synonyms | 4-Fluoro-o-anisidine HCl | 4-Fluoro-o-anisidine, 2-Methoxy-4-fluoroaniline |

Table 1.2: Physical and Chemical Properties

| Property | This compound | 4-Fluoro-2-methoxyaniline (Free Base) |

| Appearance | Solid | Colorless to brown clear liquid[2][3] |

| Boiling Point | Data not available | 215 °C[2][3][4] |

| Flash Point | Data not available | 80 °C[3] |

| Density | Data not available | 1.21 g/cm³[2] |

| pKa | Data not available | 4.60[4] |

| Refractive Index | Data not available | n20D 1.54[2] |

| Storage Temperature | Room temperature, under inert gas | Room temperature (recommended <15°C), under inert gas[3] |

| Air Sensitivity | Data not available | Yes[3] |

Section 2: Hazard Identification and GHS Classification

This section outlines the known hazards associated with 4-Fluoro-2-methoxyaniline and its hydrochloride salt, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 2.1: GHS Hazard Classification

| Hazard Class | This compound | 4-Fluoro-2-methoxyaniline (Free Base) |

| Acute Toxicity, Oral | Not classified | Category 3[1] |

| Acute Toxicity, Dermal | Not classified | Category 3[1] |

| Acute Toxicity, Inhalation | Not classified | Category 3[1] |

| Skin Corrosion/Irritation | Category 2 | Category 2[1] |

| Serious Eye Damage/Irritation | Category 2 | Category 2[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Not classified |

Table 2.2: GHS Hazard and Precautionary Statements

| Statement Type | This compound & Free Base |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P270: Do not eat, drink or smoke when using this product.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P403+P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Section 3: Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Fluoro-2-methoxyaniline and safe handling procedures for toxic powders.

Synthesis of 4-Fluoro-2-methoxyaniline

A common method for the synthesis of 4-Fluoro-2-methoxyaniline is the reduction of 4-fluoro-2-nitroanisole.[4]

Materials:

-

4-fluoro-2-nitroanisole

-

Palladium on carbon (Pd/C) or Zinc (Zn) powder

-

Hydrochloric acid (HCl) if using Zinc

-

Methanol or other suitable solvent

-

Hydrogen gas source (if using Pd/C)

-

Reaction flask, condenser, and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalytic Hydrogenation (using Pd/C):

-

In a suitable reaction vessel, dissolve 4-fluoro-2-nitroanisole in a solvent such as methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

-

Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-Fluoro-2-methoxyaniline.

-

-

Chemical Reduction (using Zn/HCl):

-

In a reaction flask equipped with a condenser and stirrer, suspend 4-fluoro-2-nitroanisole in a mixture of a suitable solvent and water.

-

Add zinc powder to the suspension.

-

Slowly add concentrated hydrochloric acid portion-wise to the stirring mixture. The reaction is exothermic and should be controlled with external cooling if necessary.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture and filter to remove any unreacted zinc.

-

Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

-

Safe Handling of Toxic Chemical Powders

The following is a general protocol for the safe handling of toxic powders like this compound in a laboratory setting.[6][7]

1. Engineering Controls:

- All weighing and manipulation of the dry powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[6]

- Use an anti-static gun to prevent the powder from adhering to surfaces.[7]

2. Personal Protective Equipment (PPE):

- Wear a properly fastened lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[7] For handling substances that are fatal on skin contact, two pairs of nitrile gloves are recommended.[7]

- Change gloves immediately if they become contaminated and at least every two hours.[7]

3. Work Practices:

- Designate a specific area for working with the toxic powder and clearly label it.[7]

- Cover the work surface with an absorbent, leak-proof bench pad.[7]

- To minimize the generation of airborne dust when weighing, tare a lidded container, add the powder to the container inside the fume hood, close the lid, and then move it to the balance for weighing.[7]

- Whenever possible, use pre-weighed amounts of the powder or prepare solutions to avoid handling the dry powder.[6]

4. Decontamination and Waste Disposal:

- Decontaminate the work area by wet-wiping with a compatible solvent or using a HEPA-filtered vacuum.[7]

- Dispose of all contaminated materials, including gloves, bench pads, and empty containers, as hazardous chemical waste in accordance with institutional and local regulations.[7]

Section 4: Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships.

Caption: General workflow for safely handling toxic chemical powders.

Caption: First aid measures in case of exposure.

Caption: Simplified synthesis pathway of 4-Fluoro-2-methoxyaniline.

Section 5: Toxicological and Ecological Information

Table 5.1: Toxicological Data (4-Fluoro-2-methoxyaniline)

| Effect | Result | Species | Reference |

| Acute Oral Toxicity | Toxic if swallowed | Not specified | [1] |

| Acute Dermal Toxicity | Toxic in contact with skin | Not specified | [1] |

| Acute Inhalation Toxicity | Toxic if inhaled | Not specified | [1] |

| Skin Irritation | Causes skin irritation | Not specified | [1] |

| Eye Irritation | Causes serious eye irritation | Not specified | [1] |

Ecological Information: There is limited specific ecological data for 4-Fluoro-2-methoxyaniline. As a general precaution, this chemical should not be allowed to enter drains or waterways.[5] Aniline and its derivatives are known to be toxic to aquatic life.

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a direct water jet.[8]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[9]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment.[10]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[10]

-

Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[9] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8] Clean the spill area thoroughly with a suitable solvent.

Disclaimer: This document is intended as an in-depth technical guide for research, scientific, and drug development professionals and is based on currently available information. It is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the manufacturer's MSDS for the most current and complete information and follow all applicable safety regulations.

References

- 1. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-2-methoxyaniline | 450-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 7. safety.duke.edu [safety.duke.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-Fluoro-2-methoxyaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methoxyaniline is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its unique molecular structure, featuring a fluorine atom and a methoxy group on the aniline ring, imparts specific reactivity and properties that make it a valuable building block for complex organic molecules. This technical guide provides a comprehensive overview of the discovery and history of 4-Fluoro-2-methoxyaniline, its physicochemical and spectral properties, detailed experimental protocols for its synthesis, and its notable applications, particularly in drug development.

Introduction and Historical Context

While the precise date and discoverer of 4-Fluoro-2-methoxyaniline are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and substituted anilines in chemical synthesis. The introduction of fluorine into organic molecules became a significant area of research in the mid-20th century, driven by the unique and often beneficial changes it imparts to the biological and chemical properties of compounds.

The primary and most efficient route for the synthesis of 4-Fluoro-2-methoxyaniline is through the reduction of its nitro precursor, 4-fluoro-2-nitroanisole. The development of reliable nitration and subsequent reduction methods for aromatic compounds laid the groundwork for the synthesis of a wide array of substituted anilines, including the subject of this guide. Its utility as a crucial intermediate became more pronounced with the advancement of medicinal chemistry and the targeted synthesis of complex pharmaceutical agents. Today, 4-Fluoro-2-methoxyaniline is recognized as a vital component in the synthesis of various therapeutic agents.[1][2]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of 4-Fluoro-2-methoxyaniline is essential for its application in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of 4-Fluoro-2-methoxyaniline are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 450-91-9 | [3][4][5] |

| Molecular Formula | C₇H₈FNO | [3][5] |

| Molecular Weight | 141.14 g/mol | [3][5] |

| Appearance | Colorless to brown clear liquid | [4] |

| Boiling Point | 215 °C at 756 Torr | [1][4] |

| Density | 1.176 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.5400 to 1.5440 | [1][4] |

| pKa | 4.60 | [1] |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region will be influenced by the substitution pattern, with fluorine coupling affecting the multiplicity of adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.14 g/mol ). Fragmentation patterns will be consistent with the structure of a substituted aniline.

Synthesis of 4-Fluoro-2-methoxyaniline

The most common and efficient industrial synthesis of 4-Fluoro-2-methoxyaniline involves a two-step process starting from 2,4-difluoro-1-nitrobenzene.

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

Detailed Experimental Protocols

The following experimental protocols are based on procedures described in the patent literature.

Step 1: Synthesis of 4-Fluoro-2-nitroanisole from 2,4-Difluoro-1-nitrobenzene

-

Materials:

-

2,4-Difluoro-1-nitrobenzene

-

Toluene

-

Methanol

-

Potassium tert-butoxide (PTB)

-

Water

-

Sodium chloride

-

Sodium sulfate

-

Petroleum ether

-

-

Procedure:

-

Charge a clean and dry round-bottom flask with toluene and 2,4-difluoro-1-nitrobenzene.

-

Cool the reaction mixture to 0 °C.

-

Slowly add methanol to the reaction mass at 0 °C.

-

Add potassium tert-butoxide in portions at 0 °C.

-

Stir the reaction mass at 0 °C for 15-30 minutes.

-

Raise the temperature to 20 °C and stir for 4 hours.

-

Decompose the reaction mass in water.

-

Separate the organic layer and wash with water and then with a brine solution.

-

Dry the organic layer over sodium sulfate.

-

Distill off the solvent under vacuum.

-

Add petroleum ether to the residue, cool to below 10 °C, and stir for 30 minutes.

-

Filter the solid, wash with petroleum ether, and dry to obtain 4-fluoro-2-methoxy-1-nitrobenzene.

-

Step 2: Synthesis of 4-Fluoro-2-methoxyaniline by Reduction of 4-Fluoro-2-nitroanisole

-

Materials:

-

4-Fluoro-2-methoxy-1-nitrobenzene

-

Methanol

-

Raney Nickel (Raney Ni)

-

Hydrogen gas

-

Celite

-

-

Procedure:

-

In an autoclave, charge methanol and 4-fluoro-2-methoxy-1-nitrobenzene.

-

Under a nitrogen atmosphere, add a slurry of Raney Ni in methanol to the reaction mass.

-

Stir the reaction mixture at 25-30 °C for 10-15 minutes.

-

Slowly feed hydrogen gas into the autoclave up to 3.0 kgs.

-

Stir the reaction mass at 25-30 °C for 8-10 hours until hydrogen consumption ceases.

-

Filter the reaction mass through Celite and wash the Celite bed with methanol.

-

The resulting filtrate contains the desired product, 4-Fluoro-2-methoxyaniline, which can be further purified if necessary.

-

References

4-Fluoro-2-methoxyaniline Hydrochloride: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methoxyaniline hydrochloride is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its unique substitution pattern on the aniline ring, featuring both a fluorine atom and a methoxy group, imparts desirable properties for its use as a building block in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed synthetic protocols, and its role in the development of therapeutic agents. The information is presented to support researchers and drug development professionals in leveraging this versatile compound in their scientific endeavors.

Physicochemical Properties

The physicochemical properties of 4-Fluoro-2-methoxyaniline and its hydrochloride salt are crucial for their application in chemical synthesis and drug formulation. The data available for the free base (4-Fluoro-2-methoxyaniline, CAS: 450-91-9) and the hydrochloride salt (CAS: 178671-97-1) are summarized below. It is important to note that while extensive data is available for the free base, specific experimental data for the hydrochloride salt is less prevalent in public literature.

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxyaniline and its Hydrochloride Salt

| Property | 4-Fluoro-2-methoxyaniline (Free Base) | This compound |

| CAS Number | 450-91-9[1] | 178671-97-1[1] |

| Molecular Formula | C₇H₈FNO[1] | C₇H₉ClFNO[2] |

| Molecular Weight | 141.14 g/mol [1] | 177.60 g/mol [2] |

| Appearance | Colorless to brown clear liquid[3] | Solid[1] |

| Boiling Point | 215 °C at 756 Torr[1] | Not available |

| Melting Point | Not available | Not available |

| Density | 1.176 g/cm³ at 20 °C[1] | Not available |

| Refractive Index | 1.5400 to 1.5440[1] | Not available |

| pKa | 4.60[1] | Not available |

| Solubility | Low water solubility[4] | Expected to have higher water solubility |

| Purity | ≥ 98% (GC)[3] | ~98%[2] |

Spectroscopic Data

Table 2: Spectroscopic Data Summary

| Technique | Data for 4-Fluoro-2-methoxyaniline (Free Base) or Related Compounds |

| ¹H NMR | Predicted shifts for the free base would show aromatic protons in the range of 6.5-7.0 ppm, a methoxy singlet around 3.8 ppm, and an amino proton signal. Upon protonation to the hydrochloride salt, downfield shifts of the aromatic and amino protons are expected. |

| ¹³C NMR | Predicted shifts for the free base would show aromatic carbons between 110-160 ppm, with the carbon attached to the methoxy group around 55 ppm. The carbon-fluorine coupling would be observable. |

| FT-IR | The free base would exhibit characteristic N-H stretching bands around 3300-3500 cm⁻¹, C-O stretching for the methoxy group, and C-F stretching vibrations. For the hydrochloride salt, the N-H stretching would broaden and shift to lower wavenumbers due to the formation of the ammonium salt. |

| Mass Spectrometry | For the free base, the mass spectrum would show a molecular ion peak (M⁺) at m/z 141.14. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process involving the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 4-Fluoro-2-methoxyaniline (Free Base)

The most common method for the synthesis of 4-Fluoro-2-methoxyaniline is the reduction of 4-fluoro-2-nitroanisole.[1]

Experimental Protocol: Reduction of 4-fluoro-2-nitroanisole

-

Reactants:

-

4-fluoro-2-nitroanisole

-

Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or Zinc powder in the presence of hydrochloric acid)[1]

-

Solvent (e.g., Methanol or Ethanol)

-

-

Procedure (Catalytic Hydrogenation):

-

In a suitable hydrogenation vessel, dissolve 4-fluoro-2-nitroanisole in methanol.

-

Add a catalytic amount of 10% Palladium on Carbon.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-Fluoro-2-methoxyaniline.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Preparation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

4-Fluoro-2-methoxyaniline (free base)

-

Concentrated Hydrochloric Acid (HCl) or HCl in a suitable solvent (e.g., diethyl ether, isopropanol)

-

Anhydrous solvent (e.g., diethyl ether, ethyl acetate)

-

-

Procedure:

-

Dissolve the purified 4-Fluoro-2-methoxyaniline in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent dropwise to the stirred solution of the aniline.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Dry the product under vacuum to yield this compound as a solid.

-

Applications in Drug Development

4-Fluoro-2-methoxyaniline is a valuable building block in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce a fluorinated methoxy-aniline moiety into a larger molecule, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

-

5-HT3 Receptor Antagonists: This compound is used in the preparation of ortho-substituted phenylureas, which are known to act as 5-Hydroxytryptamine (5-HT3) receptor antagonists.[1] These antagonists are primarily used to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.

-

Inhibitors of Botulinum Neurotoxin A Light Chain: It is also utilized in the synthesis of hydroxamic acids and their prodrugs, which have been identified as inhibitors of the Botulinum neurotoxin A light chain.[1] This is significant in the development of treatments for botulism.

-

Other Therapeutic Areas: The 4-fluoro-2-methoxyphenyl group is a feature in various other biologically active molecules, including potential anti-cancer and anti-inflammatory drugs.[3]

Safety and Handling

This compound and its free base are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Information for this compound

| Pictogram | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

For the free base, toxicity is a significant concern, with hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[5] Users should always consult the latest Safety Data Sheet (SDS) before handling this compound.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the role of this compound as a synthetic intermediate.

Caption: Synthetic workflow for this compound.

Caption: Role as an intermediate in drug discovery.

Conclusion

This compound is a versatile and important chemical intermediate for the pharmaceutical industry. Its synthesis is well-established, and its applications in the development of various therapeutic agents are significant. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their drug discovery and development programs. As with any chemical reagent, adherence to strict safety protocols is paramount.

References

4-Fluoro-2-methoxyaniline hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and key applications of 4-Fluoro-2-methoxyaniline hydrochloride. This compound is a significant synthetic intermediate in the pharmaceutical and fine chemical industries.

Core Physical and Chemical Properties

The properties of 4-Fluoro-2-methoxyaniline and its hydrochloride salt are summarized below. Data for the free base (4-Fluoro-2-methoxyaniline) is included for reference, as it is more commonly reported.

| Property | Value | Source |

| Compound Name | This compound | [1] |

| CAS Number | 178671-97-1 | [1] |

| Molecular Formula | C₇H₉ClFNO | [1] |

| Molecular Weight | 177.6 g/mol | [1] |

| Purity | 98% | [1] |

| InChI Key | MHQFRPFBJOEPGE-UHFFFAOYSA-N | [1] |

| Compound Name | 4-Fluoro-2-methoxyaniline (Free Base) | [2][3] |

| CAS Number | 450-91-9 | [2][3] |

| Molecular Formula | C₇H₈FNO | [3][4] |

| Molecular Weight | 141.14 g/mol | [3][4][5] |

| Appearance | Colorless to Light Brown/Yellow Liquid/Solid | [6][7][8] |

| Boiling Point | 215°C at 756 Torr; 207.89°C at 760 mmHg | [4][6] |

| Density | 1.176 - 1.177 g/cm³ at 20°C | [4][6] |

| Flash Point | 79.53°C | [6] |

| pKa | 4.60 | [4] |

| Refractive Index | 1.5400 to 1.5440 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reactions of 4-Fluoro-2-methoxyaniline are critical for its application in research and development.

1. Synthesis of 4-Fluoro-2-methoxyaniline from 4-Fluoro-2-nitroanisole

The most common synthesis route involves the reduction of 4-fluoro-2-nitroanisole.[4][9]

-

Method 1: Catalytic Hydrogenation

-

Reaction Setup: In an autoclave, add 4-fluoro-2-methoxy-1-nitrobenzene (470 g) and methanol (4000 ml).

-

Catalyst Addition: Under a nitrogen atmosphere, add a mixture of Raney Nickel (47 g) and methanol (470 ml) to the reaction mass.

-

Stirring: Stir the reaction mass at 25-30°C for 10-15 minutes.

-

Hydrogenation: Slowly introduce hydrogen gas into the autoclave up to a pressure of 3.0 kgs.

-

Monitoring and Work-up: Monitor the reaction for completion. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-fluoro-2-methoxyaniline.[10]

-

-

Method 2: Reduction with Zinc and Hydrochloric Acid

-

An alternative method involves using reducing agents like zinc in the presence of hydrochloric acid to convert the nitro group to an amine.[4]

-

2. Exemplary Application: Synthesis of an Amide Intermediate

This protocol details the use of 4-Fluoro-2-methoxyaniline in an amide coupling reaction, a common step in the synthesis of pharmaceutical intermediates.[11]

-

Reagent Preparation: To a solution of EDCI•HCl (858.8 mg, 4.48 mmol) in a mixture of DMF (10 mL) and CH₂Cl₂ (10 mL), add OxymaPure (637.0 mg, 4.48 mmol) at room temperature.

-

Stirring: Stir the reaction mixture for 5 minutes.

-

Addition of Amine: Add 4-fluoro-2-methoxyaniline (704.2 mg, 4.48 mmol) in DMF (1 mL) followed by DIPEA (882 μL, 6.11 mmol).

-

Reaction: Stir the resulting mixture for 10 hours at room temperature.

-

Work-up:

-

Remove volatile components under reduced pressure.

-

Dilute the residue with ethyl acetate and add 1 N HCl (aq.).

-

Extract the mixture twice with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (twice), water, and brine.

-

Dry the organic layer over Na₂SO₄.

-

-

Purification: After filtration, concentrate the residue under reduced pressure. Purify the resulting residue by silica gel chromatography (eluent: ethyl acetate/n-hexane gradient from 8/92 to 66/34) to yield the final product.[11]

Visualizations: Workflows and Applications

Diagram 1: Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of a 4-fluoro-2-methoxyaniline derivative.

Diagram 2: Key Applications as a Synthetic Intermediate

Caption: Role of 4-Fluoro-2-methoxyaniline as an intermediate in drug development.

Reactivity and Applications

4-Fluoro-2-methoxyaniline is a versatile synthetic intermediate primarily utilized in the pharmaceutical industry.[4][11] Its chemical structure, featuring an amine, a methoxy group, and a fluorine atom, allows for diverse chemical transformations.

-

5-Hydroxytryptamine (5-HT3) Receptor Antagonists: It serves as a key building block for preparing ortho-substituted phenylureas, which function as 5-HT3 receptor antagonists.[4][6][11] These agents are crucial in managing nausea and vomiting, particularly those induced by chemotherapy.[4]

-

Botulinum Neurotoxin Inhibitors: The compound is used to synthesize hydroxamic acids and their prodrugs. These molecules act as inhibitors for the Botulinum neurotoxin A light chain, offering a therapeutic strategy against botulism.[4][6][11]

-

General Organic Synthesis: It is also an important intermediate for creating a variety of substituted benzene products for fine chemical applications.[11]

Safety and Handling

Based on available Safety Data Sheets (SDS), 4-Fluoro-2-methoxyaniline and its salts are hazardous materials that require careful handling.

-

Hazards: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5][7][12] It is also known to cause skin and serious eye irritation.[5][12]

-

Precautionary Measures:

-

Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[12]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12]

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Store in a cool, dry, and well-ventilated place with containers tightly closed.[12]

-

Ensure that eyewash stations and safety showers are readily accessible.[12]

-

This guide is intended for informational purposes for trained professionals. Always refer to a current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2-methoxyaniline CAS NO: 450-91-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 4-Fluoro-2-methoxyaniline | 450-91-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. CAS 450-91-9: 4-Fluoro-2-methoxyaniline | CymitQuimica [cymitquimica.com]

- 9. 4-FLUORO-2-METHOXYANILINE | 450-91-9 [chemicalbook.com]

- 10. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 11. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes: Synthesis of 4-Fluoro-2-methoxyaniline Hydrochloride

Introduction

4-Fluoro-2-methoxyaniline is a valuable chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals such as dyes.[1][2] Its molecular structure, featuring a fluorine atom and a methoxy group on the aniline ring, provides unique reactivity for creating more complex molecules.[1] In the pharmaceutical industry, it serves as a critical building block for various therapeutic agents, including 5-Hydroxytryptamine (5-HT3) receptor antagonists used to treat nausea and inhibitors of the Botulinum neurotoxin A light chain.[1][3]

This document provides a detailed protocol for the synthesis of 4-Fluoro-2-methoxyaniline and its subsequent conversion to the hydrochloride salt. The primary synthetic route described is the catalytic hydrogenation of 4-fluoro-2-methoxy-1-nitrobenzene.

Safety Precautions

4-Fluoro-2-methoxyaniline and its hydrochloride salt are hazardous chemicals. They are known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5] The free aniline is toxic if swallowed, in contact with skin, or inhaled.[6][7] All procedures should be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[8] Ensure that emergency eyewash stations and safety showers are readily accessible.[8]

Experimental Protocol

The synthesis is a two-step process: (1) Reduction of the nitro group of 4-fluoro-2-methoxy-1-nitrobenzene to a primary amine, and (2) Conversion of the resulting aniline to its hydrochloride salt.

Step 1: Synthesis of 4-Fluoro-2-methoxyaniline via Catalytic Hydrogenation

This protocol is adapted from established industrial synthesis methods involving the reduction of a nitroaromatic compound using a Raney Nickel catalyst.[9]

Materials and Equipment:

-

Autoclave or a suitable hydrogenation reactor

-

4-fluoro-2-methoxy-1-nitrobenzene

-

Methanol (MeOH)

-

Raney Nickel (Raney Ni), as a 50% slurry in water

-

Nitrogen (N₂) gas supply

-

Hydrogen (H₂) gas supply

-

Filter apparatus (e.g., Buchner funnel with Celite or a filter press)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Charge the autoclave with methanol (4000 ml) and 4-fluoro-2-methoxy-1-nitrobenzene (470 g).[9]

-

Catalyst Addition: In a separate beaker, prepare a slurry of Raney Ni (47 g) in methanol (470 ml).[9] Under a gentle stream of nitrogen to create an inert atmosphere, add the catalyst slurry to the reaction mixture in the autoclave.[9]

-

Inerting: Seal the reactor and purge the system with nitrogen gas several times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 3.0 kg/cm ². Stir the reaction mixture at a constant temperature of 25-30°C.[9] A slight exotherm may be observed initially. Maintain the hydrogen pressure and continue stirring until hydrogen uptake ceases, indicating the completion of the reaction.

-

Work-up: Once the reaction is complete, vent the excess hydrogen gas carefully and purge the reactor with nitrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with water or solvent at all times to prevent spontaneous ignition in air. Wash the filter cake with a small amount of methanol to recover any residual product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol. The remaining residue is crude 4-Fluoro-2-methoxyaniline.

Step 2: Preparation of 4-Fluoro-2-methoxyaniline Hydrochloride

Materials and Equipment:

-

Crude 4-Fluoro-2-methoxyaniline from Step 1

-

Isopropanol (IPA) or Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl, ~37%) or HCl gas

-

Reaction flask with magnetic stirring

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude 4-Fluoro-2-methoxyaniline in a suitable solvent like isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring. Alternatively, bubble hydrogen chloride gas through the solution. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold isopropanol or another suitable non-polar solvent (e.g., petroleum ether) to remove any remaining impurities.[9]

-

Drying: Dry the final product, this compound, in a vacuum oven at 50-60°C for 3-5 hours or until a constant weight is achieved.[9]

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 4-Fluoro-2-methoxyaniline.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Moles (mol) |

|---|---|---|---|---|---|

| 4-fluoro-2-methoxy-1-nitrobenzene | Starting Material | C₇H₆FNO₃ | 171.13 | 470 g | 2.75 |

| Raney Nickel | Catalyst | Ni | - | 47 g | - |

| Hydrogen (H₂) | Reducing Agent | H₂ | 2.02 | Excess | - |

| Methanol (MeOH) | Solvent | CH₄O | 32.04 | ~4500 ml | - |

| 4-Fluoro-2-methoxyaniline | Product | C₇H₈FNO | 141.14 | ~388 g (calc.) | 2.75 |

Note: The calculated product mass assumes a 100% theoretical yield for the free aniline base before conversion to the hydrochloride salt.

Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2-methoxyaniline | 450-91-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Fluoro-2-methoxyaniline Hydrochloride as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxyaniline hydrochloride is a key chemical intermediate widely utilized in the synthesis of a diverse range of biologically active molecules.[1][2] Its unique substitution pattern, featuring a fluorine atom at the 4-position and a methoxy group at the 2-position of the aniline ring, imparts favorable physicochemical properties to derivative compounds, enhancing their potential as therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of compounds in medicinal chemistry, including 5-HT3 receptor antagonists, inhibitors of Botulinum neurotoxin A light chain, and various kinase inhibitors.

Application 1: Synthesis of 5-HT3 Receptor Antagonists

Application Notes:

4-Fluoro-2-methoxyaniline serves as a crucial starting material for the preparation of ortho-substituted phenylureas, a class of compounds known to act as potent and selective antagonists of the 5-Hydroxytryptamine (5-HT3) receptor.[1][3] These antagonists are clinically significant in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The presence of the fluoro and methoxy substituents on the phenyl ring can modulate the compound's binding affinity and pharmacokinetic profile.

Experimental Protocol: Synthesis of a 4-Fluoro-2-methoxyphenyl Urea Derivative

This protocol describes the synthesis of a urea derivative from 4-fluoro-2-methoxyaniline, a common step in the development of 5-HT3 receptor antagonists.

Materials:

-

This compound

-

Triphosgene or a suitable isocyanate

-

An appropriate amine (e.g., a substituted aminotropane for potent 5-HT3 antagonism)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Preparation of the isocyanate (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triphosgene (0.4 eq) in one portion. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The resulting solution contains the 4-fluoro-2-methoxyphenyl isocyanate and is used directly in the next step.

-

Urea formation: To the isocyanate solution at 0 °C, add the desired amine (1.0 eq) and a base such as TEA or DIPEA (1.2 eq). Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired urea derivative.

Signaling Pathway:

Application 2: Synthesis of Botulinum Neurotoxin A Light Chain Inhibitors

Application Notes:

4-Fluoro-2-methoxyaniline is a valuable building block for synthesizing hydroxamic acids and their prodrugs, which have been investigated as inhibitors of the Botulinum neurotoxin A (BoNT/A) light chain.[1][4] BoNT/A is a potent neurotoxin that causes botulism by cleaving the SNAP-25 protein, which is essential for neurotransmitter release.[5][6] The hydroxamic acid moiety chelates the zinc ion in the active site of the BoNT/A light chain, while the substituted phenyl ring, derived from 4-fluoro-2-methoxyaniline, can be optimized for enhanced binding affinity and cellular permeability.

Experimental Protocol: Synthesis of a Hydroxamic Acid Derivative

This protocol outlines a general procedure for the synthesis of a hydroxamic acid derivative using 4-fluoro-2-methoxyaniline.

Materials:

-

4-Fluoro-2-methoxyaniline

-

A suitable carboxylic acid (e.g., a derivative of succinic acid or cinnamic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Hydroxylamine hydrochloride

-

Potassium hydroxide or sodium hydroxide

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in DMF. Stir the mixture at room temperature for 15 minutes. Add 4-fluoro-2-methoxyaniline (1.0 eq) followed by DIPEA (2.0 eq). Stir the reaction at room temperature overnight.

-

Work-up of Amide: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by silica gel column chromatography.

-

Hydroxamic Acid Formation: Dissolve the purified amide (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF). Add a solution of hydroxylamine hydrochloride (3.0 eq) and potassium hydroxide (3.0 eq) in methanol. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up of Hydroxamic Acid: Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude hydroxamic acid by recrystallization or silica gel column chromatography to yield the final product.

Signaling Pathway:

Application 3: Synthesis of Kinase Inhibitors

Application Notes:

4-Fluoro-2-methoxyaniline is a versatile building block for the synthesis of various heterocyclic scaffolds, such as pyrimidines and quinazolines, which are privileged structures in the design of kinase inhibitors.[7][8][9] These inhibitors often target key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The aniline moiety of 4-fluoro-2-methoxyaniline typically serves as a key pharmacophore that interacts with the hinge region of the kinase active site.

Experimental Protocol: Synthesis of a Substituted Pyrimidine Derivative

This protocol provides a general method for the synthesis of a 4-anilinopyrimidine derivative, a common core for many kinase inhibitors.

Materials:

-

4-Fluoro-2-methoxyaniline

-

A substituted 4-chloropyrimidine (e.g., 2,4-dichloropyrimidine or a more elaborated derivative)

-

A suitable solvent (e.g., isopropanol, n-butanol, or dioxane)

-

A base (e.g., triethylamine, DIPEA, or potassium carbonate)

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

Nucleophilic Aromatic Substitution: In a round-bottom flask, combine 4-fluoro-2-methoxyaniline (1.1 eq), the substituted 4-chloropyrimidine (1.0 eq), and the base (1.5 eq) in the chosen solvent.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Take up the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired 4-(4-fluoro-2-methoxyanilino)pyrimidine derivative.

Signaling Pathway:

Quantitative Data

The following tables summarize the reported biological activities of compounds derived from 4-fluoro-2-methoxyaniline.

Table 1: Inhibitory Activity of Quinazoline Derivatives against EGFR and VEGFR-2

| Compound ID | Target | IC50 (µM) | Reference |

| 15a | EGFR | 0.13 | [10] |

| VEGFR-2 | 0.56 | [10] | |

| 15b | EGFR | 0.15 | [10] |

| VEGFR-2 | 1.81 | [10] | |

| 15e | EGFR | 0.69 | [10] |

| VEGFR-2 | 0.87 | [10] | |

| Compound 79 | EGFR (T790M/L858R) | 0.031 | [11] |

| Compound 6d | EGFR | 0.069 | [12] |

Table 2: Antiproliferative Activity of Quinazoline Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 15b | HT-29 (Colon) | 5.27 | [10] |

| MCF-7 (Breast) | 4.41 | [10] | |

| H460 (Lung) | 11.95 | [10] | |

| Compound 5b | A431 (Skin, EGFR wt) | 0.10 | [8] |

| Compound 5c | HCC827 (Lung, EGFR del) | 0.001 | [8] |

| Compound 2f | Gefitinib-sensitive cells | 0.031 | [8] |

Table 3: Inhibitory Activity of a Hydroxamic Acid Derivative against Botulinum Neurotoxin A Light Chain

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 59 | BoNT/A LC | 5.7 | [13] |

Note: The specific structures of the compounds listed in the tables can be found in the corresponding references. The use of 4-fluoro-2-methoxyaniline in the synthesis of all listed compounds is inferred from the context of the provided search results and the common synthetic routes for these scaffolds.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application spans the synthesis of compounds targeting a wide array of biological targets, including G-protein coupled receptors, enzymes, and protein kinases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this intermediate in the discovery and development of novel therapeutic agents. The unique electronic and steric properties conferred by the fluoro and methoxy substituents offer a powerful tool for fine-tuning the pharmacological profiles of drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Botulinum neurotoxin A selectively cleaves the synaptic protein SNAP-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Botulinum neurotoxins serotypes A and E cleave SNAP-25 at distinct COOH-terminal peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]